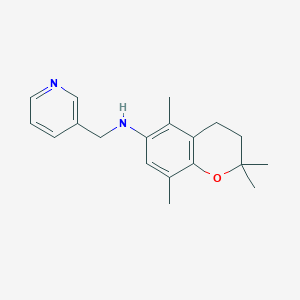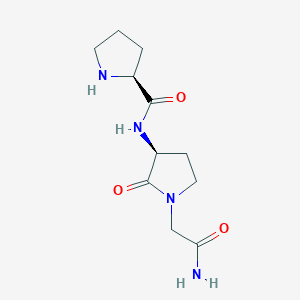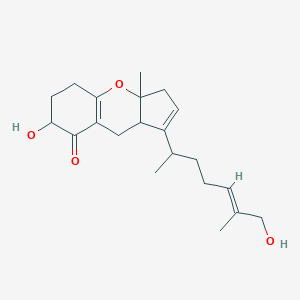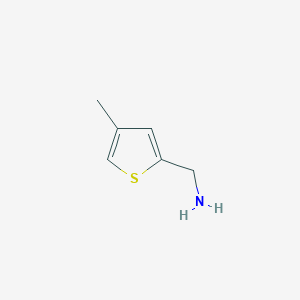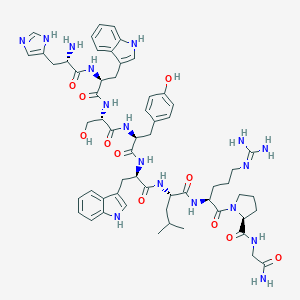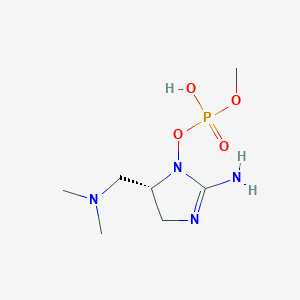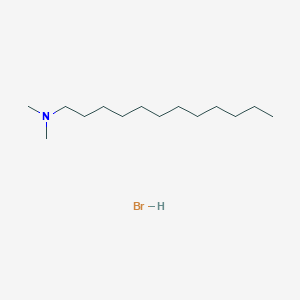
Dodecyldimethylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyldimethylammonium bromide (DDAB) is a quaternary ammonium compound that is widely used in scientific research applications. It is a cationic surfactant that is commonly used to stabilize nanoparticles, emulsions, and other colloidal systems. DDAB is also used as a model membrane component and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
Dodecyldimethylammonium bromide is a cationic surfactant that interacts with negatively charged surfaces such as cell membranes. The mechanism of action of Dodecyldimethylammonium bromide is based on its ability to form micelles and bilayers, which can interact with the hydrophobic regions of membranes. Dodecyldimethylammonium bromide has been shown to disrupt membrane integrity and induce cell death in a variety of cell types.
Efectos Bioquímicos Y Fisiológicos
Dodecyldimethylammonium bromide has been extensively studied for its biochemical and physiological effects. Dodecyldimethylammonium bromide has been shown to induce oxidative stress and inflammation in cells, and has been implicated in the development of a variety of diseases including cancer and neurodegenerative disorders. Dodecyldimethylammonium bromide has also been shown to have antimicrobial properties and has been used as a disinfectant in a variety of settings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dodecyldimethylammonium bromide has several advantages for use in lab experiments, including its ability to stabilize nanoparticles and emulsions. Dodecyldimethylammonium bromide is also relatively inexpensive and easy to obtain. However, Dodecyldimethylammonium bromide can be toxic to cells and has been shown to induce cell death at high concentrations. Care must be taken when using Dodecyldimethylammonium bromide in lab experiments to avoid toxicity and ensure accurate results.
Direcciones Futuras
There are several future directions for research on Dodecyldimethylammonium bromide. One area of research is the development of new methods for synthesizing Dodecyldimethylammonium bromide that are more efficient and environmentally friendly. Another area of research is the use of Dodecyldimethylammonium bromide as a drug delivery agent, as it has been shown to be effective at delivering drugs to cells. Finally, there is a need for further research on the biochemical and physiological effects of Dodecyldimethylammonium bromide, particularly in relation to its impact on human health.
Métodos De Síntesis
Dodecyldimethylammonium bromide can be synthesized through a variety of methods, including the reaction of dodecylamine with methyl bromide or the reaction of dodecyltrimethylammonium chloride with silver bromide. The most common method for synthesizing Dodecyldimethylammonium bromide is through the reaction of dodecylamine with methyl bromide in the presence of a base such as sodium hydroxide.
Aplicaciones Científicas De Investigación
Dodecyldimethylammonium bromide has a wide range of scientific research applications, including its use as a surfactant in the synthesis of nanoparticles and emulsions. Dodecyldimethylammonium bromide is also used as a model membrane component in studies of membrane biophysics and has been shown to have a significant impact on membrane structure and function.
Propiedades
Número CAS |
19959-22-9 |
|---|---|
Nombre del producto |
Dodecyldimethylammonium bromide |
Fórmula molecular |
C14H32BrN |
Peso molecular |
294.31 g/mol |
Nombre IUPAC |
N,N-dimethyldodecan-1-amine;hydrobromide |
InChI |
InChI=1S/C14H31N.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3;/h4-14H2,1-3H3;1H |
Clave InChI |
DLFDEDJIVYYWTB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN(C)C.Br |
SMILES canónico |
CCCCCCCCCCCCN(C)C.Br |
Otros números CAS |
19959-22-9 |
Números CAS relacionados |
112-18-5 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




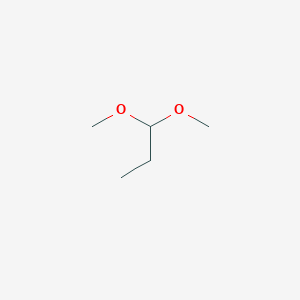

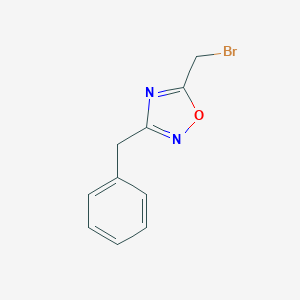
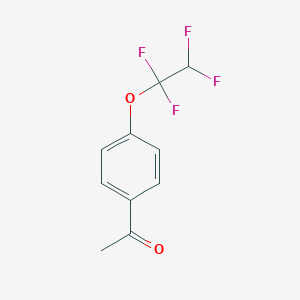
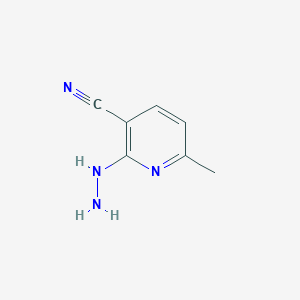
![L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 [Italian]](/img/structure/B11051.png)
